molecular formula C9H16 B8540087 Nonadiene

Nonadiene

Cat. No. B8540087
M. Wt: 124.22 g/mol
InChI Key: CLNYHERYALISIR-UHFFFAOYSA-N
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Patent
US04604480

Procedure details

The latter compound (5.4 g) was dissolved in 20 mL of 1:9 THF:tert-butanol and added dropwise to an ice cold solution of potassium tert-butoxide (6.75 g) in 100 mL of 1:9 THF:tert-butanol. The reaction mixture was stirred in ice for 1 hour and at room temperature for 0.5 hours. The reaction mixture was diluted with water (200 mL) and extracted with pentane (2×75 mL). The combined organic layer was washed with water (4×150 mL). The organic layer was separated, dried with anhydrous magnesium sulfate, filtered and the solvent removed in vacuo to give an oil. Distillation gave 1.79 g (72% yield) of a 2:1 mixture of (Z)- and (E)-1,3-nonadiene as established by NMR, IR and capillary GC analysis.
[Compound]
Name
compound
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(Z)- and (E)-1,3-nonadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)([CH3:4])([CH3:3])C.C[C:7]([CH3:10])([O-])[CH3:8].[K+].[CH2:12]1[CH2:16]OC[CH2:13]1>O>[CH2:13]=[CH:12][CH:16]=[CH:8][CH2:7][CH2:10][CH2:3][CH2:1][CH3:4] |f:1.2|

Inputs

Step One
Name
compound
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.75 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
(Z)- and (E)-1,3-nonadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in ice for 1 hour and at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with pentane (2×75 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (4×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C=CC=CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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